molecular formula C11H10N2O2 B12206062 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione

1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12206062
M. Wt: 202.21 g/mol
InChI Key: XLRUUFNLHJZAHQ-UHFFFAOYSA-N
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Description

1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione is a maleimide derivative offered for research purposes. Compounds within the 1H-pyrrole-2,5-dione class are recognized for their versatile applications in material science and pharmaceutical research. In material science, these derivatives serve as efficient organic inhibitors for metal corrosion, particularly for carbon steel in acidic environments. Their effectiveness is attributed to the adsorption of the molecule onto the metal surface, forming a protective film. The molecular structure, containing heteroatoms like nitrogen and oxygen as well as π-electrons, is crucial for this protective activity . In medicinal chemistry, the 1H-pyrrole-2,5-dione scaffold is a privileged structure found in compounds with a diverse range of biological activities. Research has shown that derivatives can exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human cell cultures . Furthermore, specific maleimide derivatives have demonstrated potent cytotoxic action against various mammalian tumor cell lines, with some studies indicating a capability to interact with DNA, suggesting a potential mechanism for their anticancer properties . Additional research explores their potential as anxiolytic agents . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-anilino-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H10N2O2/c1-13-10(14)7-9(11(13)15)12-8-5-3-2-4-6-8/h2-7,12H,1H3

InChI Key

XLRUUFNLHJZAHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of N-Substituted Amidrazones with 2,3-Dimethylmaleic Anhydride

The reaction of N³-substituted amidrazones (1a–1f ) with 2,3-dimethylmaleic anhydride (3 ) in toluene, chloroform, or diethyl ether yields 1H-pyrrole-2,5-dione derivatives (2a–2f ). For 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione , analogous conditions apply:

  • Solvent Optimization : Chloroform at reflux (61°C) achieves 75–95% yields within 5 hours, whereas diethyl ether at room temperature requires extended reaction times (2–21 days) for comparable yields.

  • Mechanistic Insight : The anhydride’s electron-deficient maleic core facilitates nucleophilic attack by the amidrazone’s amino group, followed by cyclization and dehydration (Scheme 1).

Table 1: Yield Dependence on Solvent and Temperature for Pyrrole-2,5-dione Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Chloroform61 (reflux)585–95
Toluene110 (reflux)575–90
Diethyl ether2548–50460–70

N-Alkylation Strategies for Methyl Group Introduction

Methylation of 3-(Phenylamino)-1H-pyrrole-2,5-dione

A two-step procedure from indolylmaleimide synthesis adapts well to the target compound:

  • Formation of 3-Bromo Intermediate : Reacting 3-(phenylamino)-1H-pyrrole-2,5-dione with methyl iodide (1.2 equiv) in acetone with K₂CO₃ (1.5 equiv) at 25°C for 2 hours yields the 1-methyl derivative (4 ) in 72% yield.

  • Purification : Column chromatography (silica gel, EtOAc/hexane 1.5:8.5) ensures >95% purity.

Critical Parameters :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Solvent Polarity : Acetone enhances solubility of the intermediate, preventing oligomerization.

Radical-Mediated Coupling for Phenylamino Functionalization

Copper-Catalyzed C–N Bond Formation

A radical pathway employing aniline, N-phenylmaleimide, and diphenylphosphine oxide under CuCl₂/Li₂CO₃ catalysis forms 3-(phenylamino)-substituted pyrrole-2,5-diones. Adapting this method:

  • Reaction Conditions : Toluene/CH₃CN (1:1) at 120°C for 24 hours under N₂.

  • Yield : ~65% after purification via silica gel chromatography (EtOAc/hexane 4:1).

Mechanistic Analysis : The reaction proceeds via single-electron transfer (SET) from Cu²⁺ to generate an aniline radical, which adds to the maleimide’s α,β-unsaturated carbonyl system.

Analytical Validation and Spectral Characterization

NMR Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.50–7.13 (m, 5H, Ph), 3.09 (s, 3H, N–CH₃), 8.37 (s, 1H, NH).

  • ¹³C NMR : 170.2 (C=O), 139.5 (C–NPh), 126.1–128.9 (Ph), 33.7 (N–CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

  • Melting Point : 132–135°C (lit. 135°C).

Comparative Evaluation of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation85–95>95HighModerate
N-Alkylation72>95MediumLow
Radical Coupling6590LowHigh
Palladium Catalysis50–7085MediumHigh

Chemical Reactions Analysis

Nucleophilic Additions

The maleimide ring undergoes Michael additions with nucleophiles (e.g., thiols, amines):

  • Thiols attack the α,β-unsaturated carbonyl, forming adducts at the C4 position.

  • Amines react similarly, though steric hindrance from the phenylamino group may limit reactivity .

Observed reactivity trends:

NucleophileSite of AttackProduct Stability
ThiolsC4High
AminesC4/C3Moderate

Oxidation and Stability

The dione moiety is susceptible to oxidation :

  • Prolonged air exposure degrades the maleimide ring, forming hydroxylated byproducts.

  • Stability improves under inert atmospheres or with electron-withdrawing substituents.

Degradation pathways:

Maleimide+O2Epoxide intermediatesHydroxylated products\text{Maleimide} + \text{O}_2 \rightarrow \text{Epoxide intermediates} \rightarrow \text{Hydroxylated products}

Biological Activity and Modifications

The phenylamino group enhances interactions with biological targets:

  • Anxiolytic activity observed in analogs (e.g., 2p in ) at 0.1–1 mg/kg doses.

  • Enzyme inhibition via H-bonding between the NH group and active-site residues .

Structure-activity relationships:

ModificationEffect on Activity
N-MethylationReduced potency
Halogenation (C4)Increased binding

Spectral Characterization

Reaction monitoring employs:

  • ¹H NMR : δ 5.42–5.21 (NH), 2.92 (N-CH₃) in CDCl₃ .

  • IR : Peaks at 1758 cm⁻¹ (C=O stretch) and 3339 cm⁻¹ (N-H stretch) .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for targeted drug design. Further studies should explore its catalytic applications and stability under physiological conditions.

Scientific Research Applications

Biological Activities

1-Methyl-3-(phenylamino)-1H-pyrrole-2,5-dione and its derivatives exhibit a range of biological activities:

  • Anti-inflammatory Properties : Research indicates that compounds derived from pyrrole-2,5-dione exhibit significant anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells .
  • Antimicrobial Activity : The antibacterial efficacy of pyrrole derivatives has been tested against various strains including Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anxiolytic Effects : Certain substituted pyrrole derivatives have been evaluated for their anxiolytic properties. For example, a study found that specific compounds exhibited significant anxiolytic activity at low doses in behavioral assays .

Case Study 1: Anti-inflammatory Activity

A series of pyrrole derivatives were synthesized and evaluated for their anti-inflammatory potential. The most promising compound showed a substantial reduction in cytokine production in stimulated PBMCs, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .

Case Study 2: Anxiolytic Activity

In vivo studies demonstrated that specific substituted pyrrole derivatives acted as effective anxiolytics at low doses. The study utilized the light/dark box and elevated plus-maze assays to assess the behavioral effects of these compounds on anxiety-like behaviors in rodents .

Comparative Data Table

The following table summarizes the biological activities and synthesis yields of various derivatives of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione:

Compound NameSynthesis MethodYield (%)Anti-inflammatory ActivityAnxiolytic Activity
3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dioneMicrowave-assisted synthesis70.21Significant inhibitionNot tested
1-Methyl-3-(phenylamino)-1H-pyrrole-2,5-dioneConventional heatingVariableModerate inhibitionEffective at low doses
N-Methyl 3-amino-pyrrol-2,5-dionesCu-catalyzed substitutionHighNot specifiedSignificant

Mechanism of Action

The mechanism of action of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-2,5-dione Derivatives

Compound Name N1 Substituent C3 Substituent C4 Substituent Molecular Weight (g/mol) Key Biological Activity Reference
1-Methyl-3-(phenylamino)-1H-pyrrole-2,5-dione Methyl Phenylamino H 228.25 (calculated) Potential LXR modulation Inferred
GSK3987 H Phenylamino H 214.23 LXRβ agonist (EC50 = 40 nM)
MI-1 4-Cl-Benzyl Cl, 4-(CF3-phenylamino) Cl 439.74 Antiproliferative, DNA interaction
IM-76 Methyl 1-Methylindolyl Phenethylamino 359.16 Kinase inhibition
SPC-160002 Methyl 4-Oxochromen-5-yl H 243.22 Microtubule inhibition, anticancer

Key Observations:

  • N1 Substitution: The methyl group in the target compound and IM-76 enhances stability compared to GSK3987 (N1 = H), which may improve pharmacokinetic profiles .
  • C3 Substitution: Phenylamino (target compound) vs. indolyl (IM-76) or chromone (SPC-160002) alters electronic properties and binding affinity. For example, GSK3987’s phenylamino group enables potent LXR activation, while MI-1’s trifluoromethylphenylamino enhances DNA interaction .
  • C4 Substitution: Amino groups at C4 (e.g., IM-76’s phenethylamino) improve water solubility and kinase selectivity .

Anticancer Activity

  • MI-1 (1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)) exhibits antiproliferative effects by interacting with DNA and inducing apoptosis in tumor cells .
  • SPC-160002 (3-chromone substitution) inhibits microtubule assembly, overcoming multidrug resistance in cancer cells .
  • Indolylmaleimides (IM-76, IM-62) show kinase inhibitory activity, targeting pathways like PKC and MAPK .

Nuclear Receptor Modulation

  • GSK3987 (3-phenylamino, N1 = H) acts as a dual LXRα/β agonist, upregulating ABCA1 expression with an EC50 of 40 nM . The target compound’s methyl group may reduce hypertriglyceridemia risk compared to GSK3985.

Solubility and Pharmacokinetics

  • IM-13 and IM-54 (alkylamino substituents) demonstrate improved water solubility due to polar amine groups, enhancing bioavailability .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Reference
IM-76 148–151 N-H stretch (~3300) ^1H: 7.2–7.4 (aromatic)
IM-62 120–123 C=O stretch (~1700) ^13C: 170.3 (C=O)
MI-1 Not reported C-Cl stretch (~750) Not reported

The target compound’s phenylamino group is expected to show characteristic N-H stretches (~3300 cm⁻¹) and aromatic proton signals (δ 7.2–7.4 ppm) in IR and NMR, respectively .

Biological Activity

1-Methyl-3-(phenylamino)-1H-pyrrole-2,5-dione, with the molecular formula C₉H₈N₂O₂, is a compound belonging to the pyrrole-2,5-dione class. This compound has garnered interest due to its diverse biological activities, particularly in anticancer research, anti-inflammatory effects, and potential interactions with biological macromolecules. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The structure of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione features a pyrrole core substituted with a methyl group and a phenylamino group. This unique structure contributes to its reactivity and biological interactions. The compound's ability to form stable complexes with various biological targets is a key aspect of its activity.

Anticancer Activity

Research indicates that 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione exhibits significant anticancer properties. Studies have shown that derivatives of pyrrole-2,5-diones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study demonstrated that the compound inhibited the growth of human colon cancer cell lines with an IC50 value in the nanomolar range. The mechanism involved interaction with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to disrupted signaling pathways essential for tumor growth .

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)0.001–0.002Inhibition of EGFR/VEGFR signaling
SW-620 (Colon)0.001–0.002Induction of apoptosis
Colo-205 (Colon)0.001–0.002Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione has been investigated for its anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokine production in stimulated immune cells.

Experimental Findings

In vitro studies revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in PBMCs (Peripheral Blood Mononuclear Cells) activated by anti-CD3 antibodies .

Cytokine Control Level Treated Level Inhibition (%)
TNF-alpha100%30%70%
IL-6100%25%75%

The biological activity of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione is attributed to several mechanisms:

  • Interaction with Enzymes: The compound acts as a competitive inhibitor for enzymes involved in cell signaling pathways.
  • Membrane Interaction: Studies suggest that it may intercalate into lipid bilayers, affecting membrane fluidity and receptor accessibility .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at lower concentrations, it shows minimal cytotoxic effects on normal cells, but higher concentrations can lead to reduced cell viability due to apoptosis .

Q & A

Q. What are common synthetic routes for 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione derivatives?

Methodological Answer: Copper-catalyzed oxidative aminoarylselenation of maleimides is a key approach. For example, reactions using phenylselenyl chloride and substituted anilines under CuI catalysis (5 mol%) in dichloroethane at 80°C yield derivatives with 71–82% efficiency. Elution with petroleum ether:EtOAc (9:1) ensures purity . Variations include substituting selenyl groups with thiophene or benzothiazole moieties, though yields may drop (e.g., 27–60%) depending on steric/electronic effects .

Q. How is NMR spectroscopy utilized in characterizing these compounds?

Methodological Answer: 1H NMR signals for the maleimide core typically appear at δ 3.0–3.5 ppm (N–CH3) and δ 6.5–7.5 ppm (aromatic protons). Substituents like phenylselanyl groups show distinct splitting patterns (e.g., δ 7.17–7.33 ppm for ortho/meta/para protons in phenyl rings) . 13C NMR confirms carbonyl resonances at δ 166–174 ppm and aryl carbons at δ 126–151 ppm. Discrepancies in expected peaks may indicate incomplete purification or stereochemical issues .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: While specific safety data for 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione is limited, structurally similar maleimides (e.g., IM-54) require handling in fume hoods with nitrile gloves due to potential respiratory and skin irritation. Storage at –20°C in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data during derivative synthesis be resolved?

Methodological Answer: Contradictions often arise from impurities or crystallographic disorder. For example, unexpected splitting in 1H NMR may indicate residual solvents or diastereomers. Re-crystallization (e.g., using EtOAc/hexane) or alternative techniques like HRMS (to confirm molecular ions) and X-ray diffraction (for absolute configuration) are recommended. SHELXL refinement can resolve twinning or disorder in crystal structures .

Q. What strategies optimize regioselectivity in aminoarylselenation reactions?

Methodological Answer: Regioselectivity is influenced by catalyst loading and solvent polarity. Higher CuI concentrations (10 mol%) favor para-substitution on anilines, while polar solvents (e.g., DCE) stabilize transition states. Pre-complexation of copper with selenyl reagents can further direct substitution patterns, as evidenced by 79–82% yields in selenated derivatives .

Q. How are structure-activity relationships (SARs) designed for kinase inhibition?

Methodological Answer: Modifications at the 3-(phenylamino) and 4-positions of the maleimide scaffold enhance binding to kinases like SLK/STK10. Introducing electron-withdrawing groups (e.g., benzothiazole) improves potency (IC50 < 100 nM), while bulkier substituents (e.g., thiophene) reduce off-target effects. In vitro assays using HEK293 cells transfected with target kinases validate selectivity .

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